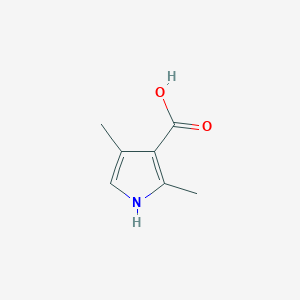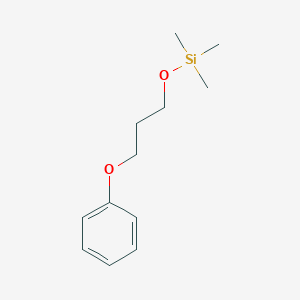
Trimethyl(3-phenoxypropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3-phenoxypropoxy)silane is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. This compound has been extensively studied due to its unique properties, and it has been found to have a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of Trimethyl(3-phenoxypropoxy)silane is not fully understood, but it is believed to work by forming covalent bonds between the organic and inorganic materials. This improves the adhesion between the two materials and enhances the mechanical properties of the resulting composite.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Trimethyl(3-phenoxypropoxy)silane. However, it has been found to have low toxicity and is not considered to be a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Trimethyl(3-phenoxypropoxy)silane is its ability to improve the adhesion between organic and inorganic materials. This makes it a useful tool in the preparation of composite materials and surface modification of inorganic materials. However, its use is limited by its relatively high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Trimethyl(3-phenoxypropoxy)silane. One area of interest is the development of new coupling agents with improved properties, such as increased reactivity and lower toxicity. Additionally, there is a need for further research on the antimicrobial properties of this compound, as it has the potential to be used in a variety of applications in the healthcare industry. Finally, there is a need for more research on the environmental impact of this compound, particularly with respect to its potential to bioaccumulate in aquatic ecosystems.
Méthodes De Synthèse
Trimethyl(3-phenoxypropoxy)silane can be synthesized through the reaction of 3-phenoxypropyl alcohol with trimethylchlorosilane. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting compound is a clear, colorless liquid that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
Trimethyl(3-phenoxypropoxy)silane has a wide range of applications in scientific research. It is commonly used as a coupling agent in the preparation of composite materials, such as polymer composites and nanocomposites. It can also be used as a surface modifier for inorganic materials, such as glass and ceramics. Additionally, it has been found to have antimicrobial properties, making it useful in the development of antimicrobial coatings and materials.
Propriétés
Numéro CAS |
16654-49-2 |
|---|---|
Nom du produit |
Trimethyl(3-phenoxypropoxy)silane |
Formule moléculaire |
C12H20O2Si |
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
trimethyl(3-phenoxypropoxy)silane |
InChI |
InChI=1S/C12H20O2Si/c1-15(2,3)14-11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clé InChI |
MCPDISCUAORQND-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCOC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCCOC1=CC=CC=C1 |
Synonymes |
(3-Phenoxypropoxy)trimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




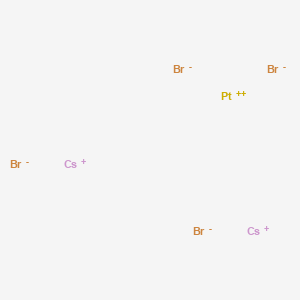
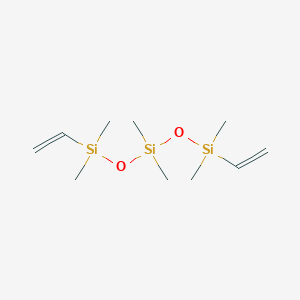
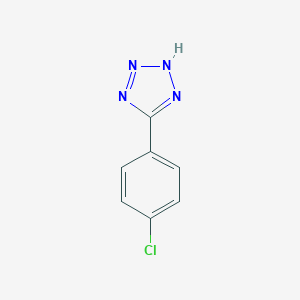
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
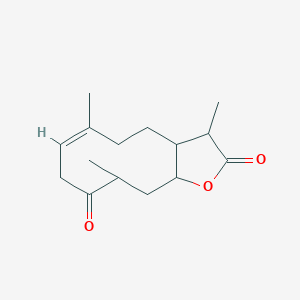
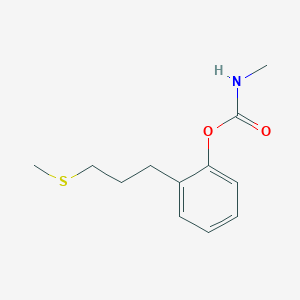
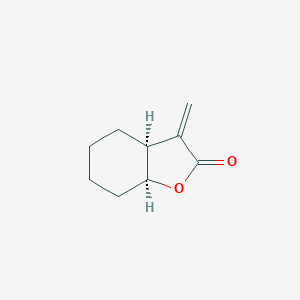
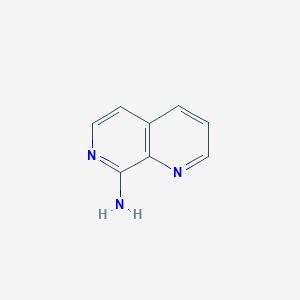
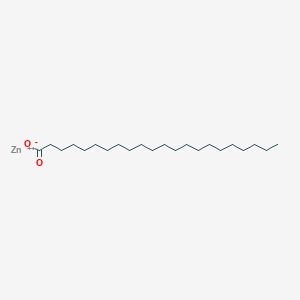
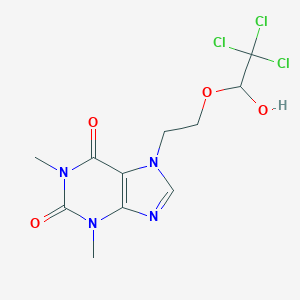
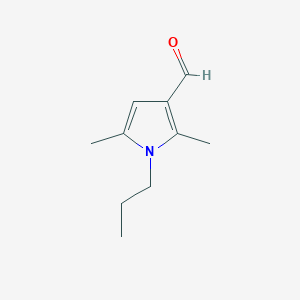
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
